4-(3-bromobutyl)tetrahydro-2H-pyran
Description
4-(3-Bromobutyl)tetrahydro-2H-pyran (CAS: 1339178-00-5) is a brominated alkyl derivative of tetrahydro-2H-pyran (THP), a six-membered oxygen-containing heterocycle widely used as a solvent, protecting group, and intermediate in organic synthesis . The compound features a bromobutyl chain at the 4-position of the THP ring, imparting reactivity for further functionalization. Its molecular formula is C₁₀H₁₉BrO, with a molecular weight of 235.16 g/mol . The bromine atom on the butyl chain makes it a versatile precursor for nucleophilic substitution reactions, enabling applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-(3-bromobutyl)oxane |
InChI |
InChI=1S/C9H17BrO/c1-8(10)2-3-9-4-6-11-7-5-9/h8-9H,2-7H2,1H3 |
InChI Key |
LNDXSSAJZLNPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCOCC1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
- Alkyl vs. Aryl Bromides : The 3-bromobutyl chain in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas aryl bromides like 4-(4-bromophenyl)tetrahydro-2H-pyran are more suited for cross-coupling reactions (e.g., Suzuki, Kumada) .
- Positional Effects : Bromine at the 2-position (e.g., 2-(bromomethyl)tetrahydro-2H-pyran) confers steric hindrance, altering reaction pathways compared to 4-substituted analogs .
- Functional Group Diversity : Derivatives with nitriles (e.g., 4-(3-bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile) enable cyanation reactions, expanding utility in medicinal chemistry .
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